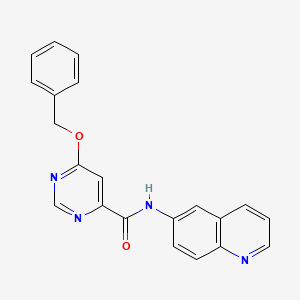

![molecular formula C11H10N6OS B6426943 N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097892-26-5](/img/structure/B6426943.png)

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” is a compound that falls under the category of triazole compounds . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Synthesis Analysis

The synthesis of triazole compounds, including “N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide”, involves several steps. The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds are unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The molecular structure of “N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” is characterized by the presence of a triazole ring. Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e -heterocycles .Chemical Reactions Analysis

The chemical reactions involving “N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide” are complex and can be influenced by different conditions and structure substrates . The reaction mechanisms of NH- and N (2)-substituted 1,2,3-triazoles are extensively studied .Applications De Recherche Scientifique

Drug Discovery

The 1,2,3-triazole core, which is part of the compound, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic applications .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their unique properties allow them to be used in the creation of various types of polymers .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used for various purposes, including the study of different biological processes .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging, a technique used to visualize cellular components .

Materials Science

In materials science, 1,2,3-triazoles are used in the development of new materials with unique properties .

As for “F6514-7560”, it is a particularly easy-flowing material and is especially suitable for injection molding . It is approved for food contact and is industrially compostable in compliance with the EN 13432 standard . It is mainly made from renewable raw materials .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6OS/c18-11(12-5-6-17-13-3-4-14-17)8-1-2-9-10(7-8)16-19-15-9/h1-4,7H,5-6H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAONGOUJXYJSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCCN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B6426864.png)

![2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6426866.png)

![4-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B6426872.png)

![4-(dimethylsulfamoyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426873.png)

![4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide](/img/structure/B6426878.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426882.png)

![2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6426891.png)

![4,4,4-trifluoro-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]butanamide](/img/structure/B6426893.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6426901.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B6426903.png)

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6426928.png)

![1,3-dimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B6426936.png)

![7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6426948.png)